molecular formula C22H26BrNP+ B12825053 2-(Dimethylamino)ethyl-triphenylphosphanium;hydrobromide

2-(Dimethylamino)ethyl-triphenylphosphanium;hydrobromide

Cat. No.: B12825053
M. Wt: 415.3 g/mol
InChI Key: YIIHEMGEQQWSMA-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl-triphenylphosphanium;hydrobromide is a chemical compound with the molecular formula C22H25BrNP. It is known for its applications in various fields, including organic synthesis and materials science. This compound is characterized by its almost white to yellow-brown powder form and is hygroscopic in nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl-triphenylphosphanium;hydrobromide typically involves the reaction of triphenylphosphine with 2-(dimethylamino)ethyl bromide. The reaction is carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl-triphenylphosphanium;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the bromide ion is replaced by another nucleophile, resulting in the formation of a new compound .

Scientific Research Applications

2-(Dimethylamino)ethyl-triphenylphosphanium;hydrobromide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: The compound is studied for its potential use in drug delivery systems and as a component in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in targeted drug delivery.

    Industry: It is used in the production of advanced materials, such as polymers and nanocomposites

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl-triphenylphosphanium;hydrobromide involves its interaction with molecular targets through various pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its ability to form stable complexes with other molecules makes it a valuable tool in chemical synthesis and research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylamino)ethyl-triphenylphosphanium;hydrobromide is unique due to its combination of the dimethylaminoethyl group and the triphenylphosphanium moiety. This combination imparts distinct chemical properties, making it versatile for various applications in synthesis and research .

Properties

Molecular Formula

C22H26BrNP+

Molecular Weight

415.3 g/mol

IUPAC Name

2-(dimethylamino)ethyl-triphenylphosphanium;hydrobromide

InChI

InChI=1S/C22H25NP.BrH/c1-23(2)18-19-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,18-19H2,1-2H3;1H/q+1;

InChI Key

YIIHEMGEQQWSMA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br

Origin of Product

United States

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